molecular formula C23H19ClN4O3S B11104206 4-({(E)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-phenylbenzenesulfonamide

4-({(E)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-phenylbenzenesulfonamide

Cat. No.: B11104206
M. Wt: 466.9 g/mol
InChI Key: RFSREHOGCNYFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-N-PHENYL-1-BENZENESULFONAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring, a chlorophenyl group, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-N-PHENYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with benzene sulfonyl chloride under basic conditions to introduce the benzenesulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-({[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-N-PHENYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-({[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-N-PHENYL-1-BENZENESULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-N-PHENYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of inflammatory mediators or disruption of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-N-PHENYL-1-BENZENESULFONAMIDE stands out due to its unique combination of a pyrazole ring and benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C23H19ClN4O3S

Molecular Weight

466.9 g/mol

IUPAC Name

4-[[2-(4-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-N-phenylbenzenesulfonamide

InChI

InChI=1S/C23H19ClN4O3S/c1-16-22(23(29)28(26-16)20-11-7-17(24)8-12-20)15-25-18-9-13-21(14-10-18)32(30,31)27-19-5-3-2-4-6-19/h2-15,26-27H,1H3

InChI Key

RFSREHOGCNYFNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=C4

Origin of Product

United States

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